[(2S,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Asymmetric Synthesis and Chemical Properties
The asymmetric synthesis of 2-(1-aminoalkyl) piperidines, including derivatives similar to “[(2S,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine,” has been explored through strategies involving the reduction and hydrogenolysis of cyano-phenyloxazolopiperidine compounds. This method has facilitated the creation of a variety of diamino alcohols and disubstituted amines with potential applications in medicinal chemistry and drug development (Froelich et al., 1996).
Role in Histamine H(3)-Receptor Antagonism
Research on imidazole replacement in histamine H(3)-receptor antagonists has shown that substituting the imidazole moiety, favorably with a piperidine component, can be applied to various structural classes of reference compounds. This modification has led to the development of potent ligands that maintain in vitro affinities and demonstrate significant potency in vivo, indicating the potential of such compounds in therapeutic applications related to histamine receptor modulation (Meier et al., 2001).
Analytical Characterization and Biological Matrices
A qualitative and quantitative analytical method has been developed for the determination of compounds structurally related to “[(2S,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine” in biological matrices. This method utilizes HPLC-UV and mass spectrometry, showcasing the importance of analytical techniques in the pharmacokinetic and toxicological evaluation of new chemical entities (De Paoli et al., 2013).
Dopamine D4 Receptor Agonism
Novel compounds with the piperidin-1-ylmethyl group have been identified as selective D4 ligands, showing significant potential in inducing penile erection in vivo, indicating their possible use in treating erectile dysfunction and other conditions associated with dopamine D4 receptor activity. Such studies highlight the therapeutic potential of these compounds in neurological and sexual health disorders (Enguehard-Gueiffier et al., 2006).
Synthesis and Antimicrobial Screening
The synthesis and antimicrobial activity of imidazo-[1,2-a]pyridine derivatives, including those structurally akin to “[(2S,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine,” have been explored. These compounds exhibit promising antibacterial and antifungal properties, suggesting their potential as lead compounds in the development of new antimicrobial agents (Desai et al., 2012).
Mechanism of Action
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential for future research and development in this area.
properties
IUPAC Name |
[(2S,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-16-9-15-8-12(16)13-10(7-14)3-2-6-17(13)11-4-5-11/h8-11,13H,2-7,14H2,1H3/t10-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZIDWDWOURKED-MFKMUULPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2C(CCCN2C3CC3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2[C@H](CCCN2C3CC3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.